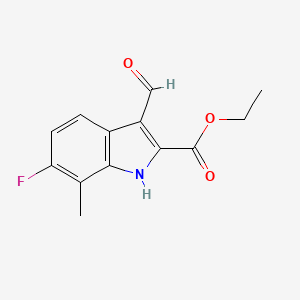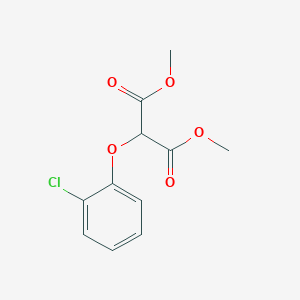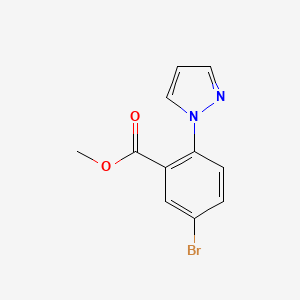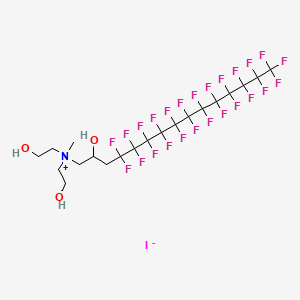
Ethyl 6-fluoro-3-formyl-7-methyl-1H-indole-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 6-fluoro-3-formyl-7-methyl-1H-indole-2-carboxylate is a synthetic indole derivative. Indoles are a significant class of heterocyclic compounds found in many natural products and pharmaceuticals. This particular compound is characterized by the presence of a fluoro group, a formyl group, and a methyl group on the indole ring, making it a unique and versatile molecule in various chemical and biological applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 6-fluoro-3-formyl-7-methyl-1H-indole-2-carboxylate typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where a phenylhydrazine derivative reacts with an aldehyde or ketone under acidic conditions to form the indole core .
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications .
Análisis De Reacciones Químicas
Types of Reactions: Ethyl 6-fluoro-3-formyl-7-methyl-1H-indole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to a hydroxymethyl group.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products:
- Oxidation of the formyl group yields ethyl 6-fluoro-7-methyl-1H-indole-2-carboxylate-3-carboxylic acid.
- Reduction of the formyl group yields ethyl 6-fluoro-3-hydroxymethyl-7-methyl-1H-indole-2-carboxylate .
Aplicaciones Científicas De Investigación
Ethyl 6-fluoro-3-formyl-7-methyl-1H-indole-2-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of ethyl 6-fluoro-3-formyl-7-methyl-1H-indole-2-carboxylate involves its interaction with specific molecular targets. The fluoro group enhances its binding affinity to certain enzymes or receptors, while the formyl group can participate in hydrogen bonding and other interactions. These interactions can modulate biological pathways, leading to various therapeutic effects .
Comparación Con Compuestos Similares
- Ethyl 3-formyl-1H-indole-2-carboxylate
- Ethyl 6-fluoro-1H-indole-2-carboxylate
- Ethyl 7-methyl-1H-indole-2-carboxylate
Comparison: Ethyl 6-fluoro-3-formyl-7-methyl-1H-indole-2-carboxylate is unique due to the combination of the fluoro, formyl, and methyl groups on the indole ring. This combination imparts distinct chemical and biological properties, making it more versatile compared to its analogs .
Propiedades
Fórmula molecular |
C13H12FNO3 |
|---|---|
Peso molecular |
249.24 g/mol |
Nombre IUPAC |
ethyl 6-fluoro-3-formyl-7-methyl-1H-indole-2-carboxylate |
InChI |
InChI=1S/C13H12FNO3/c1-3-18-13(17)12-9(6-16)8-4-5-10(14)7(2)11(8)15-12/h4-6,15H,3H2,1-2H3 |
Clave InChI |
HVWZDVGJJBIHAL-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(C2=C(N1)C(=C(C=C2)F)C)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-[4-Chloro-2-(methylsulfonyl)phenyl]-4-([6-(trifluoromethyl)pyridin-3-YL]methyl)piperazine](/img/structure/B12839072.png)

![5,5,6-Trimethyl-2,6-diazaspiro[3.4]octan-7-one](/img/structure/B12839087.png)
![4-O-[3-O-(2-Acetamido-2-deoxy-a-D-galactopyranosyl)-b-D-galactopyranosyl]-D-glucose](/img/structure/B12839099.png)

![6,7-Dihydro-5H-pyrrolo[2,3-d]pyrimidine-2,4-diol](/img/structure/B12839113.png)
![D-myo-Inositol 1-[(2R)-2,3-bis[(1-oxohexadecyl)oxy]propyl hydrogen phosphate]](/img/structure/B12839122.png)

![Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 3',6'-bis(ethylamino)-2',7'-dimethyl-](/img/structure/B12839130.png)

